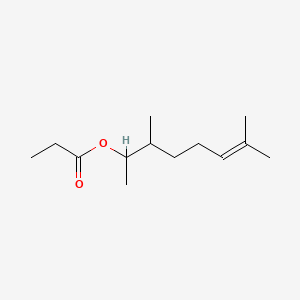![molecular formula C12H24BrCuN4-3 B13782285 copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide is a coordination complex that features copper as the central metal ion coordinated to two azanidylcyclohexyl ligands and bromide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide typically involves the reaction of copper(II) bromide with (1R,2R)-1,2-cyclohexanediamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states.
Reduction: The copper center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the copper center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in the formation of new coordination complexes with different ligands.
科学研究应用
Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as the synthesis of β-enaminone derivatives.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in chemical sensors.
作用机制
The mechanism of action of copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide involves the interaction of the copper center with various molecular targets. The copper ions can generate reactive oxygen species, which can lead to oxidative damage in biological systems . Additionally, the compound can interact with enzymes and proteins, altering their function and activity.
相似化合物的比较
Similar Compounds
- Copper(II) chloride;[(1R,2R)-2-azanidylcyclohexyl]azanide
- Copper(II) sulfate;[(1R,2R)-2-azanidylcyclohexyl]azanide
- Copper(II) acetate;[(1R,2R)-2-azanidylcyclohexyl]azanide
Uniqueness
Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide is unique due to its specific coordination environment and the presence of bromide as the counterion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
属性
分子式 |
C12H24BrCuN4-3 |
|---|---|
分子量 |
367.80 g/mol |
IUPAC 名称 |
copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide |
InChI |
InChI=1S/2C6H12N2.BrH.Cu/c2*7-5-3-1-2-4-6(5)8;;/h2*5-8H,1-4H2;1H;/q2*-2;;+2/p-1/t2*5-,6-;;/m11../s1 |
InChI 键 |
MSGPUOVCPAASAB-SUJWASLOSA-M |
手性 SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].[Cu+2].[Br-] |
规范 SMILES |
C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].[Cu+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



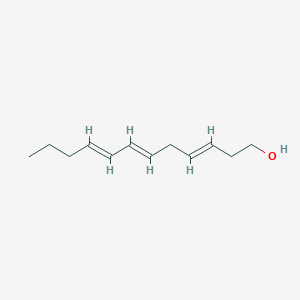

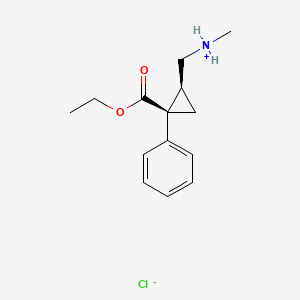
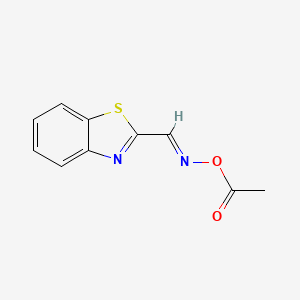
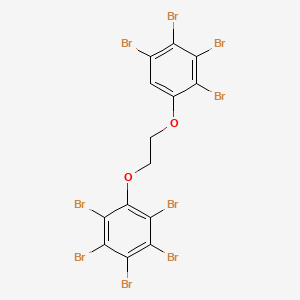
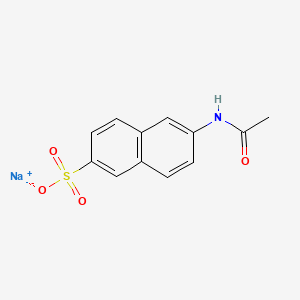
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
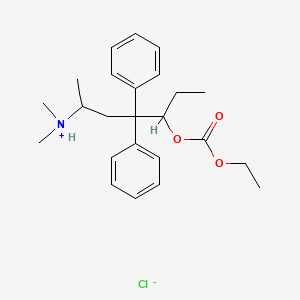
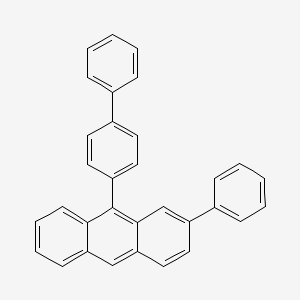
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)

